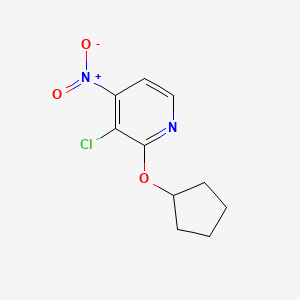

3-Chloro-2-(cyclopentyloxy)-4-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-(cyclopentyloxy)-4-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, cyclopentyloxy, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclopentyloxy)-4-nitropyridine typically involves the nitration of 3-chloro-2-(cyclopentyloxy)pyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-(cyclopentyloxy)-4-nitropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, leading to the formation of corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Reduction: Formation of 3-Chloro-2-(cyclopentyloxy)-4-aminopyridine.

Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

PDE4 Inhibition

One of the prominent applications of 3-Chloro-2-(cyclopentyloxy)-4-nitropyridine is its role as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that hydrolyzes cyclic AMP (cAMP), a crucial second messenger in cellular signaling pathways. Inhibiting PDE4 can lead to increased levels of cAMP, which has therapeutic implications for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to suppress pro-inflammatory cytokine production .

Case Study:

A study demonstrated that various PDE4 inhibitors, including derivatives similar to this compound, showed efficacy in reducing inflammation in animal models of asthma. These compounds were found to significantly decrease eosinophil recruitment and cytokine release, suggesting their potential as anti-inflammatory agents .

Synthetic Routes

The synthesis of this compound has been explored through various chemical pathways, often focusing on optimizing yield and purity. The compound can be synthesized via multi-step reactions involving nitroalkenes and cyclopentyl derivatives, demonstrating a robust method for producing this compound with high enantiomeric purity .

Table 1: Synthetic Pathways for this compound

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Acylation | Nitroalkene, Cyclopentanol | 76 |

| 2 | Reduction | NaBH₃CN | >97% ee |

| 3 | Cyclization | Acid catalyst | Variable |

Treatment of Immune-Mediated Diseases

The compound's ability to inhibit PDE4 suggests its therapeutic potential extends to immune-mediated diseases, such as rheumatoid arthritis and psoriasis. By modulating inflammatory pathways, it may provide relief from symptoms associated with these chronic conditions .

Case Study:

Research indicates that compounds structurally related to this compound have shown promise in clinical trials for treating rheumatoid arthritis. Patients receiving these inhibitors experienced reduced joint inflammation and improved mobility compared to those on placebo treatments .

Wirkmechanismus

The mechanism of action of 3-Chloro-2-(cyclopentyloxy)-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and cyclopentyloxy groups can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Chloro-2-(methoxy)-4-nitropyridine

- 3-Chloro-2-(ethoxy)-4-nitropyridine

- 3-Chloro-2-(propoxy)-4-nitropyridine

Uniqueness

3-Chloro-2-(cyclopentyloxy)-4-nitropyridine is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Biologische Aktivität

3-Chloro-2-(cyclopentyloxy)-4-nitropyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₈ClN₃O₃

- Molecular Weight : 217.62 g/mol

- CAS Number : [insert CAS number]

This compound features a pyridine ring substituted with a chlorine atom, a nitro group, and a cyclopentyloxy moiety. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it showed significant cytotoxic effects against several cancer types, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

| HeLa (cervical cancer) | 25 |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions, influencing enzyme activity related to cellular metabolism.

- Disruption of Cellular Membranes : The lipophilic cyclopentyloxy group may facilitate membrane penetration, leading to cell lysis in microbial cells.

- Induction of Apoptosis in Cancer Cells : Studies suggest that the compound triggers apoptotic pathways in cancer cells, possibly through the activation of caspases.

Case Studies and Research Findings

Several studies have been conducted to further elucidate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

- Anticancer Research : In a study published in Cancer Letters, researchers found that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.

Eigenschaften

IUPAC Name |

3-chloro-2-cyclopentyloxy-4-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-9-8(13(14)15)5-6-12-10(9)16-7-3-1-2-4-7/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFHTRPZALXZFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.